New Methylene Blue N

Übersicht

Beschreibung

New Methylene Blue N: is an organic compound belonging to the thiazine class of heterocycles. It is widely used as a blue dye or stain and has applications in various scientific fields, including biology, chemistry, and medicine. The compound is known for its ability to bind to nucleic acids, making it useful in staining procedures for visualizing cellular components .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: New Methylene Blue N is synthesized through the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder, crystal, or chunk form .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: New Methylene Blue N can undergo oxidation reactions, where it acts as an electron acceptor.

Reduction: It can also participate in reduction reactions, where it acts as an electron donor.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include sodium dichromate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry: New Methylene Blue N is used as a redox indicator in various chemical assays. Its ability to undergo reversible oxidation-reduction reactions makes it valuable in studying redox dynamics and reaction kinetics .

Biology: In biological research, the compound is extensively used as a staining agent for visualizing cellular components, particularly nucleic acids. It is commonly used in histology and cytology to differentiate cell structures .

Medicine: this compound has applications in photodynamic therapy, where it is used to generate reactive oxygen species for treating certain cancers and bacterial infections. It also exhibits neuroprotective properties and is being investigated for potential use in treating neurodegenerative diseases .

Industry: The compound is used in various industrial applications, including the manufacturing of diagnostic assays and as a photosensitizer for the photodynamic inactivation of microorganisms .

Wirkmechanismus

New Methylene Blue N exerts its effects primarily through its ability to bind, neutralize, and crosslink with RNA. This interaction causes the co-precipitation of ribosomal and residual RNA with mitochondria and ferritin masses, making cellular components visible under a microscope . Additionally, the compound can act as an alternative electron carrier in the mitochondrial respiratory chain, displaying anti-inflammatory and anti-apoptotic effects .

Vergleich Mit ähnlichen Verbindungen

Methylene Blue: An older stain widely used in various scientific applications.

Brilliant Cresyl Blue: Another thiazine dye used for similar staining purposes.

Uniqueness: New Methylene Blue N is unique in its ability to bind specifically to nucleic acids, making it particularly useful in visualizing cellular components. Its versatility in various scientific applications, including its use in photodynamic therapy and neuroprotection, sets it apart from other similar compounds .

Biologische Aktivität

New Methylene Blue N (NMBN) is a phenothiazinium dye that has garnered attention for its diverse biological activities, particularly in antimicrobial and photodynamic therapy (PDT) applications. This article reviews the biological activity of NMBN, summarizing key research findings, case studies, and relevant data.

- Chemical Formula : C₁₆H₁₈ClN₃S

- Molecular Weight : 319.85 g/mol

- CAS Number : 1934-16-3

- Absorption Peaks : λ = 590 nm and λ = 286 nm

Antimicrobial Activity

NMBN exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is enhanced when activated by light, making it a promising candidate for photodynamic inactivation.

Case Study: Photodynamic Inactivation of Acinetobacter baumannii

A study demonstrated that NMBN was the most effective among several phenothiazinium dyes in inactivating multidrug-resistant Acinetobacter baumannii. The study found that a light dose of 30 J/cm² with a dye concentration of 10 µM resulted in over a 6-log reduction in bacterial survival .

| Light Dose (J/cm²) | NMB Concentration (µM) | Survival Reduction (log) |

|---|---|---|

| 30 | 10 | >6 |

| 30 | 2 | Significant reduction |

Photodynamic Therapy (PDT)

PDT using NMBN has been explored for treating fungal infections such as chromoblastomycosis. In vitro studies indicated that NMBN effectively reduced fungal viability when combined with red light activation, demonstrating its potential as an alternative to traditional antifungal therapies .

Case Study: Treatment of Chromoblastomycosis

In a clinical study involving a patient with chronic chromoblastomycosis, NMBN was applied in conjunction with PDT. The results showed significant improvement in lesion condition and a reduction in fungal load, highlighting NMBN's efficacy as an antifungal agent .

The biological activity of NMBN is attributed to its ability to generate reactive oxygen species (ROS) upon light activation. This property facilitates the destruction of microbial cells and contributes to its neuroprotective effects through antioxidant mechanisms.

- Antioxidant Activity : NMBN can act as both a prooxidant and antioxidant depending on the cellular environment. It inhibits superoxide production and induces phase-2 antioxidant defense enzymes like thioredoxin reductase .

- Inhibition of Nitric Oxide Synthase : NMBN has been shown to inhibit nitric oxide synthase, which plays a role in various physiological processes .

Applications in Medicine

Beyond its antimicrobial properties, NMBN has potential applications in treating conditions such as methemoglobinemia and refractory distributive shock. Its mechanism involves selective inhibition of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway, which is crucial in managing shock states .

Summary of Research Findings

A comprehensive review of literature reveals the following key points regarding the biological activity of this compound:

- Antimicrobial Efficacy : Effective against various pathogens when used with PDT.

- Photodynamic Properties : Enhances treatment outcomes for resistant infections.

- Mechanistic Insights : Involves ROS generation and enzyme inhibition.

- Clinical Potential : Applicable in treating methemoglobinemia and shock.

Eigenschaften

IUPAC Name |

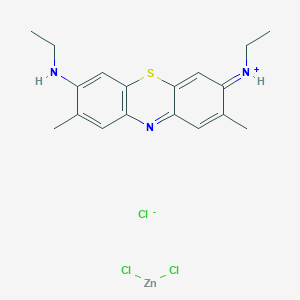

dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVUYBOFNBJFGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl3N3SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6586-05-6 | |

| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.